Fluvoxamine Acid
Overview
Description
Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor . It is primarily used to treat major depressive disorder and obsessive–compulsive disorder (OCD), but is also used to treat anxiety disorders . Fluvoxamine is a member of (trifluoromethyl)benzenes .
Synthesis Analysis
Fluvoxamine was synthesized from 4-trifluoromethylbenzonitrile by the steps of Grignard reaction, hydrolysis, and oximation .
Molecular Structure Analysis
The molecular structure of Fluvoxamine Acid can be found in various databases such as ChemSpider . The chemical formula of Fluvoxamine Acid is C14H17F3N2O3 .
Chemical Reactions Analysis
Fluvoxamine inhibits oxidative drug metabolizing enzymes (particularly CYP1A2, and less potently and much less potently CYP3A4 and CYP2D6, respectively) and has the potential for clinically significant drug interactions . Fluvoxamine blocks platelet serotonin uptake through the sodium-dependent serotonin transporter (SERT) .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fluvoxamine Acid can be found in various databases such as ChemSpider .
Scientific Research Applications
1. COVID-19 Treatment
Specific Scientific Field
Respiratory Pharmacology
Summary
Fluvoxamine Acid (FLV) is a well-tolerated, widely available, and inexpensive selective serotonin reuptake inhibitor (SSRI). A small, double-blind, placebo-controlled, randomized study demonstrated that FLV prevents clinical deterioration in patients with mild COVID-19 .
Methods of Application
FLV acts as an agonist for the sigma-1 receptor (S1R), which controls inflammation. Its anti-inflammatory effects likely stem from S1R regulation, modulating innate and adaptive immune responses. Additionally, FLV regulates inositol-requiring enzyme 1α (IRE1)-driven inflammation .
Results
The potential mechanisms of action include:
2. Assay Development and Therapeutic Monitoring
Specific Scientific Field
Analytical Chemistry
Summary
Researchers have developed a highly sensitive and reproducible method for assaying FLV in biological samples using high-performance liquid chromatography (HPLC) combined with various detection methods, including spectrophotometry and tandem mass spectrometry .
Methods of Application
The assay involves sample preparation, chromatographic separation, and quantification of FLV. Researchers optimize parameters such as mobile phase composition, column type, and detection wavelength.
Results
The method allows accurate quantification of FLV concentrations in biological matrices, aiding therapeutic monitoring and pharmacokinetic studies.
3. Efficacy and Safety in COVID-19 Patients
Specific Scientific Field
Clinical Pharmacology
Summary
Several randomized controlled trials (RCTs) have evaluated FLV’s efficacy and safety in treating COVID-19 patients. A systematic review and meta-analysis demonstrate its potential benefits .
properties
IUPAC Name |
(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZEDQDELAFQK-XDHOZWIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OCCN)/CCCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155254 | |
Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluvoxamine Acid | |
CAS RN |
88699-91-6, 84692-89-7 | |
Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88699-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluvoxamine acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUVOXAMINE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92JLW9803 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | fluvoxamino acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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